Cas no 126004-13-5 (5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile)

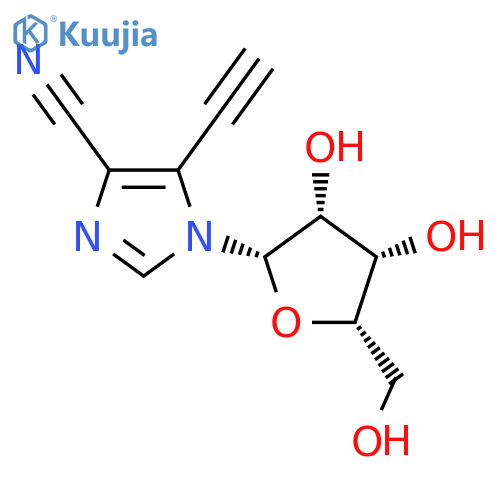

126004-13-5 structure

商品名:5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile

5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile

- 5-Ethynyl-1-(-D-ribofuranosyl)-imidazo-4-carbonitrile

- 5-ETHYNYL-1-(Β-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE,BROWN OIL

- 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carbonitrile

- 5-ETHYNYL-1-(B-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE

- 5-Ethynyl-1-(Beta-D-ribofuranosyl)-imidazo-4-carbonitrile

- 5-ETHYNYL-1-(SS-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE

- CHEMBL4463936

- 1H-Imidazole-4-carbonitrile, 5-ethynyl-1-beta-D-ribofuranosyl-

- 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carbonitrile

- SCHEMBL9697576

- OAMMFSMFVAEFOI-GWOFURMSSA-N

- 5-Ethynyl-1-(?-D-ribofuranosyl)-imidazo-4-carbonitrile

- 1-[(2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-5-ETHYNYLIMIDAZOLE-4-CARBONITRILE

- 126004-13-5

-

- インチ: InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1

- InChIKey: OAMMFSMFVAEFOI-GWOFURMSSA-N

- ほほえんだ: C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N

計算された属性

- せいみつぶんしりょう: 249.07500

- どういたいしつりょう: 249.07495584g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 112Ų

じっけんとくせい

- PSA: 111.53000

- LogP: -1.65242

5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E932590-5mg |

5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile |

126004-13-5 | 5mg |

$161.00 | 2023-05-18 | ||

| TRC | E932590-50mg |

5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile |

126004-13-5 | 50mg |

$1275.00 | 2023-05-18 |

5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile 関連文献

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

126004-13-5 (5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量